molecular formula C22H16OS B142133 (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one CAS No. 130689-02-0

(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one

Cat. No. B142133
M. Wt: 328.4 g/mol
InChI Key: HRLXPTDQSWSQCZ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, also known as TPMT, is a thiochromene derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.

Biochemical And Physiological Effects

(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It also has anti-inflammatory effects, which can help to reduce inflammation and pain. Additionally, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to have anti-cancer properties, which make it a promising candidate for the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its versatility. It can be used in a wide range of lab experiments, making it a valuable tool for researchers. However, one of the limitations of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. One area of interest is the development of new drugs and therapies based on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. Another area of interest is the investigation of the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, in order to better understand its biological effects. Additionally, further studies are needed to explore the potential applications of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one in other areas, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
In conclusion, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers. Further studies are needed to fully understand the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one and to explore its potential applications in other areas of research.

Synthesis Methods

(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves the reaction of 4-hydroxycoumarin with substituted benzaldehydes in the presence of a base catalyst, such as piperidine. The resulting product is then treated with thioacetic acid to form (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one.

Scientific Research Applications

(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These properties make it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

130689-02-0

Product Name

(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one

Molecular Formula

C22H16OS

Molecular Weight

328.4 g/mol

IUPAC Name

(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one

InChI

InChI=1S/C22H16OS/c23-22-19(15-24-21-9-5-4-8-20(21)22)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2/b19-14+

InChI Key

HRLXPTDQSWSQCZ-XMHGGMMESA-N

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4S1

SMILES

C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1

Canonical SMILES

C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1

synonyms

4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-((1,1'-biphenyl)-4-ylmethylene)-, (Z)-

Origin of Product

United States

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